molecular formula C17H21NO4S B5884436 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide

Cat. No.: B5884436
M. Wt: 335.4 g/mol
InChI Key: QRXCWUTZBKFOHV-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to sulfonation and subsequent reactions to introduce the desired substituents. For instance, the synthesis might involve the reaction of 2-methoxybenzenesulfonyl chloride with 2-(4-methoxyphenyl)ethylamine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its sulfonamide group, in particular, is responsible for its potential enzyme inhibitory activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-4-9-16(22-3)17(12-13)23(19,20)18-11-10-14-5-7-15(21-2)8-6-14/h4-9,12,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXCWUTZBKFOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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